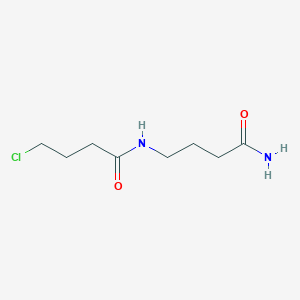
2-(1-Butoxyethoxy)ethyl propan-2-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Butoxyethoxy)ethyl propan-2-ylcarbamate is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and industry. It is characterized by its unique molecular structure, which contributes to its specific properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Butoxyethoxy)ethyl propan-2-ylcarbamate typically involves the reaction of 2-(1-butoxyethoxy)ethanol with isopropyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the carbamate linkage.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and yield of the product. The process involves precise control of temperature, pressure, and reaction time to optimize the production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Butoxyethoxy)ethyl propan-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of different carbamate derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under mild conditions.
Major Products Formed
The major products formed from these reactions include various carbamate derivatives, alcohols, and oxides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(1-Butoxyethoxy)ethyl propan-2-ylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the formulation of various industrial products, including coatings, adhesives, and surfactants.
Mécanisme D'action
The mechanism of action of 2-(1-Butoxyethoxy)ethyl propan-2-ylcarbamate involves its interaction with specific molecular targets. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Butoxyethanol: A related compound with similar structural features but different functional groups.
2-(2-Butoxyethoxy)ethanol: Another similar compound with comparable properties and applications.
Uniqueness
2-(1-Butoxyethoxy)ethyl propan-2-ylcarbamate is unique due to its specific carbamate linkage, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
62788-90-3 |
|---|---|
Formule moléculaire |
C12H25NO4 |
Poids moléculaire |
247.33 g/mol |
Nom IUPAC |
2-(1-butoxyethoxy)ethyl N-propan-2-ylcarbamate |
InChI |
InChI=1S/C12H25NO4/c1-5-6-7-15-11(4)16-8-9-17-12(14)13-10(2)3/h10-11H,5-9H2,1-4H3,(H,13,14) |
Clé InChI |
CIBVXKMFFAPHRK-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(C)OCCOC(=O)NC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



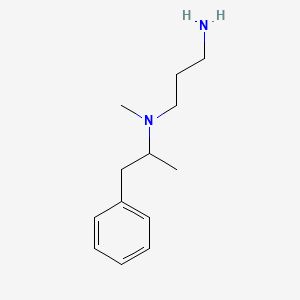
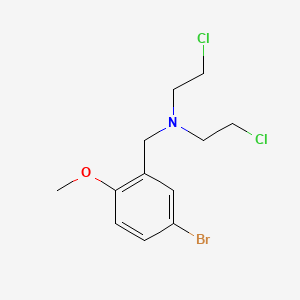
![2-aminoethanol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid](/img/structure/B14502239.png)
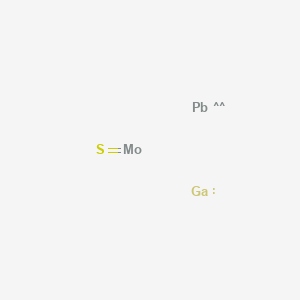
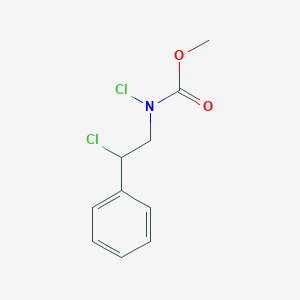
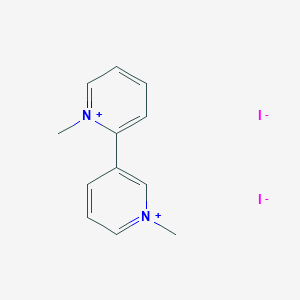
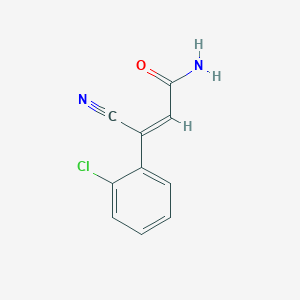
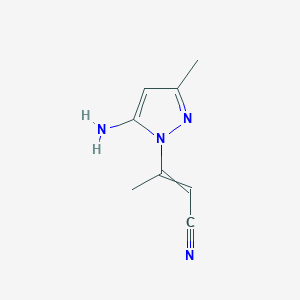
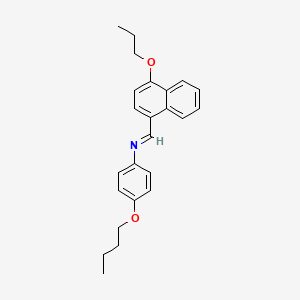

![2-aminoethanol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid](/img/structure/B14502294.png)
